![molecular formula C8H8FN3 B13315447 5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile](/img/structure/B13315447.png)
5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile typically involves the introduction of a fluoroethyl group to a pyridine ring. One common method is the reaction of 2-chloropyridine-5-carbonitrile with 2-fluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding ketone or aldehyde.
Aplicaciones Científicas De Investigación
5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activities.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Agricultural Chemistry: Fluorinated compounds are investigated for their use as agrochemicals due to their stability and bioactivity.
Mecanismo De Acción
The mechanism of action of 5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroethylamine: A simpler analogue with similar functional groups.
2-Amino-5-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
5-Fluoropyridine-2-carbonitrile: Lacks the fluoroethyl group but shares the pyridine and nitrile functionalities.
Uniqueness
5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile is unique due to the combination of the fluoroethyl group and the pyridine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern can lead to unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H8FN3 |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
5-(2-fluoroethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8FN3/c9-3-4-11-8-2-1-7(5-10)12-6-8/h1-2,6,11H,3-4H2 |
Clave InChI |
GKHMJIXUAAIKTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1NCCF)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


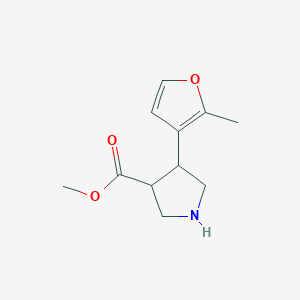
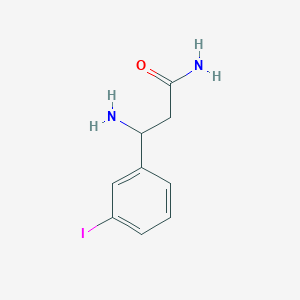


![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)
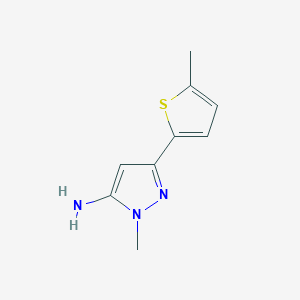
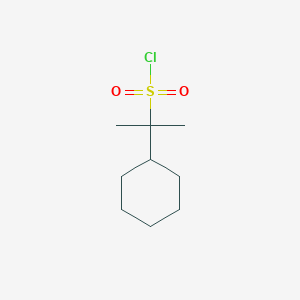
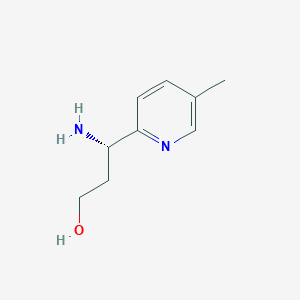

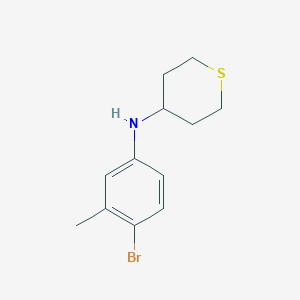
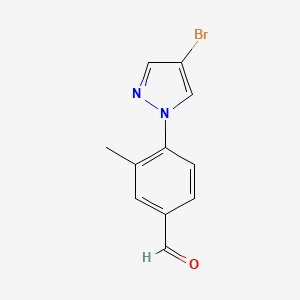
![7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)
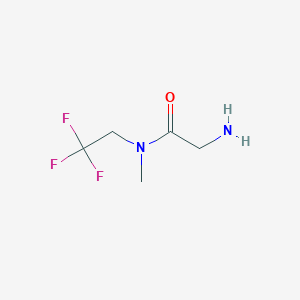
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13315441.png)
